Fluphenazine dodecanoate
Overview
Description
Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used for the symptomatic management of psychosis in patients with schizophrenia . It has a role as a phenothiazine antipsychotic drug, a prodrug, and a dopaminergic antagonist .
Molecular Structure Analysis
Fluphenazine decanoate has the molecular formula C32H44F3N3O2S . Its IUPAC name is 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate . The molecular weight is 591.8 g/mol .
Scientific Research Applications
Long-Acting Injectable Antipsychotic
Fluphenazine dodecanoate is a long-acting injectable (LAI) antipsychotic used for the treatment of schizophrenia . It provides clinicians with options that deliver continuous drug exposure and may improve adherence compared with daily oral antipsychotics .
Pharmacokinetic Characteristics
The pharmacokinetic characteristics of Fluphenazine dodecanoate impact its rate of absorption, the severity and frequency of associated adverse effects, and drug-drug interactions . These characteristics have implications for medication selection, administration interval, and injection site .
Treatment of Schizophrenia
Fluphenazine dodecanoate is used in the treatment of schizophrenia . It has no unique therapeutic benefit compared to other D2 antagonists, but it does have multiple formulations including a long-acting injectable (LAI), and an extensive database of plasma level information .
Cytochrome P450 Pathways
The cytochrome P450 pathways and effects of inhibitors and inducers are less well studied for Fluphenazine dodecanoate than for other first-generation antipsychotics (FGAs) . This can affect the drug’s metabolism and efficacy .
Potential Role in Breast Cancer
Tissue culture experiments indicate that approximately one-third of human breast cancers are prolactin dependent . This is a factor of potential importance if the prescription of these drugs is contemplated in a patient with a previously detected breast cancer .
Stability-Indicating Method
A novel, stability-indicating high-performance liquid chromatographic (HPLC) method is delivered for the determination of fluphenazine hydrochloride (FPZ) and its degradation products . The forced degradation testing of FPZ was carried out for hydrolytic, oxidative, photolytic, and thermal degradation .
Mechanism of Action
Target of Action
Fluphenazine dodecanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control.
Mode of Action
Fluphenazine dodecanoate acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by fluphenazine dodecanoate is the dopaminergic pathway . By blocking D1 and D2 receptors, fluphenazine dodecanoate disrupts the normal functioning of this pathway, leading to alterations in various physiological processes such as motor control, mood regulation, and the reward system .
Pharmacokinetics
Fluphenazine dodecanoate is a long-acting injectable antipsychotic, commonly used for patients requiring prolonged parenteral neuroleptic therapy . The elimination half-life of fluphenazine is approximately 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The cytochrome P450 pathways and effects of inhibitors and inducers on fluphenazine are less well studied .
Result of Action
The molecular and cellular effects of fluphenazine dodecanoate’s action primarily involve the reduction of psychotic symptoms . By blocking dopaminergic receptors, fluphenazine dodecanoate can help to alleviate symptoms of psychosis such as hallucinations and delusions .
Action Environment
Environmental factors such as the patient’s overall health, co-administration of other medications, and lifestyle factors like smoking can influence the action, efficacy, and stability of fluphenazine dodecanoate . For instance, smoking has been found to affect the clearance of fluphenazine in psychiatric inpatients .
Safety and Hazards
properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48F3N3O2S/c1-2-3-4-5-6-7-8-9-10-16-33(41)42-26-25-39-23-21-38(22-24-39)19-13-20-40-29-14-11-12-15-31(29)43-32-18-17-28(27-30(32)40)34(35,36)37/h11-12,14-15,17-18,27H,2-10,13,16,19-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNONUKHXVJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210560 | |
Record name | Fluphenazine dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluphenazine dodecanoate | |
CAS RN |
61555-18-8 | |
Record name | Fluphenazine dodecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061555188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPHENAZINE DODECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337ZB32UPB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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